7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate
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Overview
Description
7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate is a complex organic compound that belongs to the class of benzoxathiol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyphenyl acetic acid with 2-oxo-1,3-benzoxathiol-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reacted with 4-methylphenoxyacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. Preliminary studies have shown that these derivatives can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, it can interact with cellular receptors, modulating signaling pathways and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate
- 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate
Uniqueness
Compared to similar compounds, 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate exhibits unique properties due to the presence of the ethoxy and methylphenoxy groups. These groups enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20O6S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C24H20O6S/c1-3-27-17-10-6-16(7-11-17)20-12-19(13-21-23(20)30-24(26)31-21)29-22(25)14-28-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3 |
InChI Key |
PUPCODRAEJSNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)C)SC(=O)O3 |
Origin of Product |
United States |
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